molecular formula C22H21FN2O2 B11322061 N-(3-fluorobenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

N-(3-fluorobenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11322061
M. Wt: 364.4 g/mol
InChI Key: HLTXOENYMDCZLL-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a propoxy group, and a pyridinyl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethyl intermediate. This can be achieved through the fluorination of a suitable phenylmethyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Pyridin-2-yl Group: The next step involves the coupling of the 3-fluorophenylmethyl intermediate with a pyridin-2-yl derivative.

    Introduction of the Propoxy Group:

Industrial Production Methods

Industrial production of N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted benzamides or derivatives with modified functional groups .

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21FN2O2/c1-2-13-27-20-10-6-8-18(15-20)22(26)25(21-11-3-4-12-24-21)16-17-7-5-9-19(23)14-17/h3-12,14-15H,2,13,16H2,1H3

InChI Key

HLTXOENYMDCZLL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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